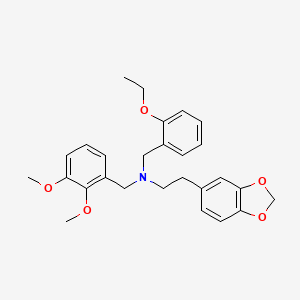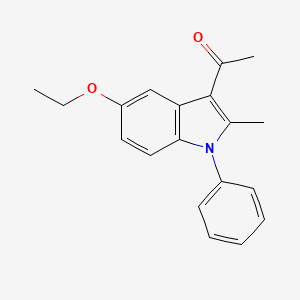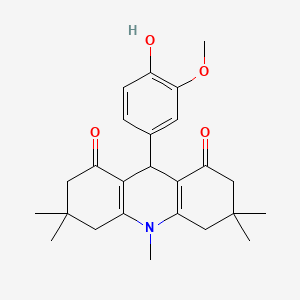
2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, dimethoxyphenyl, and ethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole group is synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment of Dimethoxyphenyl and Ethoxyphenyl Groups: These groups are introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acid catalysts.
Final Assembly: The final compound is assembled through a series of nucleophilic substitution reactions, where the benzodioxole moiety is linked to the dimethoxyphenyl and ethoxyphenyl groups via ethyl and methyl linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, Lewis acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors are of particular interest, providing insights into cellular processes and signaling pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the dimethoxyphenyl and ethoxyphenyl groups may enhance the compound’s binding affinity to certain receptors, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: This compound shares the benzodioxole moiety but differs in its pyrrolidine group, which may result in different biological activities.
1,3-BENZODIOXOLE-5-ACETAMIDE, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: Similar in structure, this compound includes an acetamide group, which may influence its reactivity and applications.
Uniqueness
The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its combination of benzodioxole, dimethoxyphenyl, and ethoxyphenyl groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C27H31NO5 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H31NO5/c1-4-31-23-10-6-5-8-21(23)17-28(18-22-9-7-11-25(29-2)27(22)30-3)15-14-20-12-13-24-26(16-20)33-19-32-24/h5-13,16H,4,14-15,17-19H2,1-3H3 |
Clé InChI |
VHJPMBFXSFVNMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C(=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11613796.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613799.png)
![N-(5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B11613800.png)
![4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]butanoic acid](/img/structure/B11613817.png)
![N-(3,4-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11613821.png)
![2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11613828.png)
![5-(2-hydroxy-4-methylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613833.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11613839.png)

![5'-Acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B11613868.png)
![N-benzyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613876.png)
![2-{(E)-2-[4-(acetyloxy)-2-bromo-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11613886.png)

![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613895.png)
